
Fluocortolone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluocortolone-d3 is a deuterated form of fluocortolone, a glucocorticoid with anti-inflammatory properties. It is used in various medical applications, particularly for treating localized skin reactions and systemic conditions. The deuterium labeling in this compound makes it useful in scientific research, especially in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluocortolone-d3 involves the incorporation of deuterium atoms into the fluocortolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Fluocortolone-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Fluocortolone-d3 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to investigate metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new drugs, particularly in understanding the pharmacodynamics and pharmacokinetics of glucocorticoids.
Biological Research: this compound is employed in studies related to inflammation, immune response, and other biological processes.
作用機序
Fluocortolone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the release of inflammatory mediators, reduces capillary permeability, and suppresses immune responses. These actions result in the reduction of inflammation and associated symptoms.
類似化合物との比較
Similar Compounds
Fluocortolone: The non-deuterated form of fluocortolone, used for similar medical applications.
Difluocortolone: Another glucocorticoid with similar anti-inflammatory properties, used in dermatology.
Fluorometholone: A glucocorticoid used primarily in ophthalmology for treating eye inflammation.
Uniqueness
Fluocortolone-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in pharmacokinetic studies. This makes this compound a valuable tool in drug development and metabolic research.
特性
分子式 |
C22H29FO4 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1/i1D3 |
InChIキー |
GAKMQHDJQHZUTJ-RCHQUNLISA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


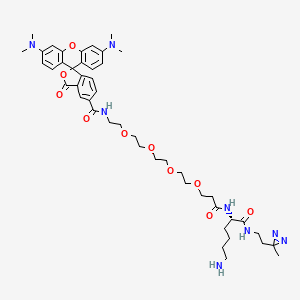
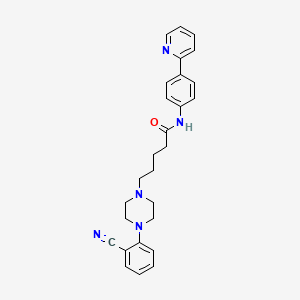

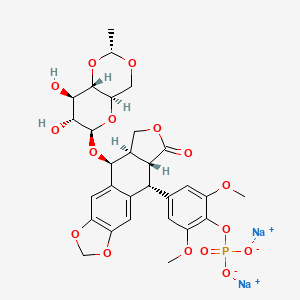
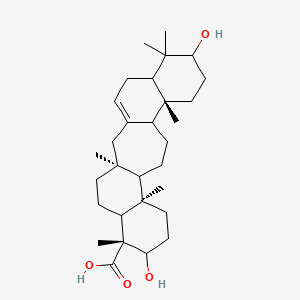
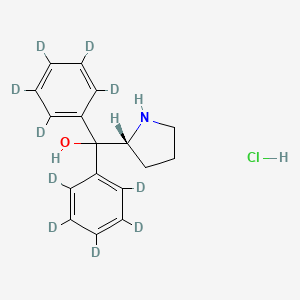
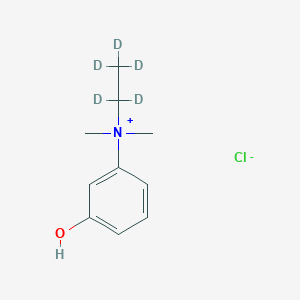

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)





